Molecular weight and formula of Fmoc-4-methyl-D-homophenylalanine
Molecular weight and formula of Fmoc-4-methyl-D-homophenylalanine
Technical Whitepaper: Fmoc-4-methyl-D-homophenylalanine in Peptide Therapeutics
Executive Summary
Fmoc-4-methyl-D-homophenylalanine (Fmoc-D-HomoPhe(4-Me)-OH) is a non-proteinogenic amino acid derivative critical to the development of protease-resistant peptidomimetics. By combining the side-chain extension of homophenylalanine with the lipophilic enhancement of a para-methyl substitution, this residue offers a dual mechanism for improving the pharmacokinetic profile of peptide drugs: it introduces steric bulk that hinders enzymatic degradation and enhances hydrophobic interactions with receptor binding pockets.
This guide details the physicochemical properties, structural implications, and rigorous solid-phase peptide synthesis (SPPS) protocols required to integrate this residue into therapeutic candidates.
Part 1: Physicochemical Profile & Chemical Identity
The precise characterization of Fmoc-4-methyl-D-homophenylalanine is essential for accurate stoichiometry in synthesis and mass spectrometry validation.
Chemical Specifications
| Parameter | Specification |
| Chemical Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-methylphenyl)butanoic acid |
| Common Abbreviation | Fmoc-D-HomoPhe(4-Me)-OH |
| Chemical Formula | C₂₆H₂₅NO₄ |
| Molecular Weight (Average) | 415.49 g/mol |
| Monoisotopic Mass | 415.1784 Da |
| Chirality | D-Enantiomer ( |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |
Structural Decomposition
The molecule consists of three functional domains: the Fmoc protecting group (N-terminus), the extended homophenylalanine backbone, and the 4-methyl substitution.
Figure 1: Structural decomposition of Fmoc-4-methyl-D-homophenylalanine, highlighting the homophenylalanine backbone extension and para-methyl substitution.
Part 2: Structural Significance in Drug Design[5][6][7]
The "Homo" Effect: Conformational Flexibility
Standard Phenylalanine (Phe) possesses a single methylene bridge (
-
Disrupts Secondary Structure: It acts as a "breaker" for rigid
-helices, allowing the peptide backbone to adopt novel folding patterns. -
Distance Scanning: It physically moves the aromatic ring further from the peptide backbone, allowing the phenyl group to reach deep hydrophobic pockets in GPCRs or enzymes that standard Phe cannot access.
The 4-Methyl Substitution: Lipophilicity & Stability
The addition of a methyl group at the para position of the phenyl ring serves two functions:
-
Metabolic Stability: The methyl group blocks the para position, a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. This prolongs the half-life of the peptide in vivo.
-
Hydrophobic Interaction: It increases the
(partition coefficient), enhancing the molecule's affinity for hydrophobic binding sites and improving membrane permeability.
Part 3: Experimental Protocols (SPPS)
Expertise Note: Due to the increased hydrophobicity and slight steric bulk of the side chain, standard coupling protocols (e.g., DIC/HOBt) may result in incomplete coupling or deletion sequences. The following protocol uses high-efficiency coupling reagents to ensure quantitative incorporation.
Synthesis Workflow
Figure 2: Optimized Solid Phase Peptide Synthesis (SPPS) workflow for sterically modified amino acids.
Step-by-Step Protocol
Reagents:
-
Amino Acid: Fmoc-D-HomoPhe(4-Me)-OH (4.0 eq relative to resin loading).
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), 3.9 eq.
-
Base: DIEA (Diisopropylethylamine), 8.0 eq.
-
Solvent: Anhydrous DMF (Dimethylformamide).
Procedure:
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes to ensure accessible reactive sites.
-
Deprotection: Remove the Fmoc group of the previous amino acid using 20% Piperidine in DMF (
min). Wash resin thoroughly ( DMF). -
Activation (Pre-activation is critical):
-
Dissolve Fmoc-D-HomoPhe(4-Me)-OH and HATU in minimal DMF.
-
Add DIEA immediately before adding to the resin.
-
Why? Pre-activation ensures the active ester is formed before contact with the resin, minimizing racemization.
-
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
Monitoring: Perform a Kaiser test (for primary amines). If the beads remain blue, perform a second coupling (double coupling) using PyBOP/HOAt to alter the chemical environment.
-
Capping (Optional but Recommended): After successful coupling, cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences in subsequent steps.
Cleavage & Isolation
-
Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5%
. -
Time: 2–3 hours. The 4-methyl group is stable to TFA, but the TIS scavenger is necessary to prevent alkylation of the aromatic ring by carbocations generated from protecting groups of other residues (e.g., Trt, Boc).
Part 4: Quality Control & Validation
Trustworthiness in peptide science relies on rigorous validation. The 4-methyl-homophenylalanine residue presents specific diagnostic peaks.
-
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Gradient: 5–95% Acetonitrile in Water (with 0.1% TFA).
-
Retention Time: Expect a later elution time compared to standard Phenylalanine or Homophenylalanine analogs due to the increased hydrophobicity of the methyl group.
-
-
Mass Spectrometry (ESI-MS):
-
Verify the mass shift.
- (14 for homo-extension + 14 for methyl).
- (methyl group).
-
References
-
Chem-Impex International. Fmoc-4-methyl-D-beta-homophenylalanine Product Specifications. Retrieved from .
-
Sigma-Aldrich. Fmoc-D-Homophe-OH Product Data and Safety Information. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Methyl-D-phenylalanine derivatives. Retrieved from .
-
Thieme Chemistry. Synthesis of Peptides: Solid Phase Methods and Hindered Amino Acids. Houben-Weyl Methods of Organic Chemistry. Retrieved from .
